((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride CAS number
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride CAS number
An In-Depth Technical Guide to ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride
Abstract
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, which combines a metabolically stable tetrahydropyran (THP) ring with a reactive hydrazine moiety, makes it a key intermediate for the synthesis of complex molecular architectures. The THP group often serves to improve the aqueous solubility and overall pharmacokinetic profile of drug candidates, while the hydrazine functional group provides a versatile handle for constructing various nitrogen-containing heterocycles, such as pyrazoles and indazoles, which are prevalent in biologically active compounds. This guide provides a comprehensive overview of the compound's properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in the field of drug development.
Core Compound Data and Physicochemical Properties
The dihydrochloride salt form of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine is typically supplied as a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the more reactive free base. This salt form is readily soluble in polar solvents like water and methanol, facilitating its use in a variety of reaction conditions.
| Property | Value | Source |
| CAS Number | 1315365-54-8 | [1][2] |
| Molecular Formula | C₆H₁₆Cl₂N₂O | [1] |
| Molecular Weight | 203.11 g/mol | [1] |
| IUPAC Name | ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine;dihydrochloride | N/A |
| Synonyms | (OXAN-4-YLMETHYL)HYDRAZINE 2HCL | [1] |
| SMILES | NNCC1CCOCC1.[H]Cl.[H]Cl | [1] |
| Appearance | White to off-white solid | Generic Data |
| Purity | Typically ≥98% | [1][3] |
| Storage Conditions | 4°C, stored under an inert atmosphere (e.g., nitrogen) | [1] |
| Topological Polar Surface Area (TPSA) | 47.28 Ų | [1] |
| logP (calculated) | 0.72 | [1] |
Synthesis and Rationale
The synthesis of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine and its salts typically begins with a commercially available tetrahydropyran derivative. A common and efficient strategy involves the reductive amination of tetrahydro-4H-pyran-4-one.
Synthetic Workflow Overview
The conversion of the ketone to the target hydrazine derivative can be conceptualized as a multi-step process that leverages well-established organic reactions. The choice of a dihydrochloride salt is deliberate; it protonates both nitrogen atoms of the hydrazine moiety, significantly reducing their nucleophilicity and susceptibility to oxidation, thereby ensuring stability during storage and handling.
Caption: General synthetic workflow for ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride.
Applications in Drug Discovery
The title compound is not typically a final drug product but rather a crucial building block. The hydrazine moiety is a powerful nucleophile and a precursor for forming stable, aromatic heterocyclic rings that are staples in medicinal chemistry.
Synthesis of Pyrazole-Containing Kinase Inhibitors
Hydrazines are fundamental precursors for synthesizing pyrazoles, a class of heterocyles found in numerous FDA-approved drugs. The reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent is a classic and reliable method for pyrazole ring formation. This is particularly relevant in the development of kinase inhibitors, where the pyrazole scaffold often serves as a hinge-binding motif. For instance, derivatives of (Tetrahydro-2H-pyran-4-yl)hydrazine have been explored in the synthesis of inhibitors for Transforming Growth Factor-β (TGF-β) type I receptor, also known as ALK5.[4]
Role of the Tetrahydropyran (THP) Moiety
The inclusion of the THP ring is a strategic choice in drug design. It is often considered a "privileged scaffold" because it can improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule.[5] By replacing a more lipophilic group (like a cyclohexane) with the polar THP ring, chemists can enhance aqueous solubility and bioavailability while potentially reducing off-target toxicity associated with high lipophilicity.[5]
Biological Signaling Pathway Context: TGF-β Inhibition
The TGF-β signaling pathway is integral to cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is implicated in fibrosis and cancer. Inhibitors of ALK5, the type I receptor kinase in this pathway, block the phosphorylation of downstream signaling molecules (SMAD2/3), thereby halting the pro-fibrotic or oncogenic signaling cascade. The use of building blocks like ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine is critical for generating novel chemical entities that can selectively and potently modulate this pathway.
Caption: Simplified TGF-β signaling pathway showing the action of an ALK5 inhibitor.
Experimental Protocol: Synthesis of a Hydrazone Derivative
This protocol details a general procedure for the condensation of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine with an aldehyde or ketone to form a hydrazone, a common step in building larger molecules for screening libraries.[5]
Objective: To synthesize a (Tetrahydro-2H-pyran-4-yl)hydrazone derivative.
Materials:
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((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride (1.0 eq)
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Aldehyde or Ketone (e.g., 4-chlorobenzaldehyde) (1.0 eq)
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Ethanol (or other suitable alcohol), reagent grade
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Triethylamine (TEA) or Sodium Acetate (2.2 eq, as base)
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Round-bottom flask, magnetic stirrer, condenser, heating mantle
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Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride (e.g., 2.03 g, 10 mmol).
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Solvent and Base Addition: Add ethanol (40 mL) to the flask. The salt may not fully dissolve initially. Add the base (e.g., triethylamine, 2.22 g, 22 mmol) dropwise. The purpose of the base is to neutralize the HCl salts and liberate the free hydrazine in situ, which is the reactive nucleophile. Stir for 15 minutes at room temperature.
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Aldehyde/Ketone Addition: Dissolve the aldehyde or ketone (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol) in a minimal amount of ethanol and add it to the reaction mixture.
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Reaction Conditions: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol). Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
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Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) to remove the triethylamine hydrochloride salt and any remaining starting materials. Wash with brine (30 mL), then dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure hydrazone derivative.
Safety and Handling
As with all hydrazine derivatives, proper safety precautions are essential. The dihydrochloride salt form mitigates some of the risks associated with the volatile and highly reactive free base, but care must still be taken.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]
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Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
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Health Hazards: The compound may cause serious eye and skin irritation.[6][7] Avoid ingestion and inhalation. While specific toxicity data for this compound is limited, hydrazine derivatives as a class are treated as potentially toxic and should be handled accordingly.[8]
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Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][6]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. [(Tetrahydro-2H-pyran-4-yl)methyl]hydrazine dihydrochloride CAS#: 1315365-54-8 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]
